molecular formula Ga2H4Se B225834 Digalllium monoselenide CAS No. 12160-72-4

Digalllium monoselenide

Cat. No.: B225834
CAS No.: 12160-72-4
M. Wt: 222.45 g/mol
InChI Key: FCEFGCUNHCQJFK-UHFFFAOYSA-N
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Description

Gallium monoselenide (GaSe) is a layered semiconductor compound with a hexagonal crystal structure (ε-GaSe), characterized by strong in-plane covalent bonding and weak interlayer van der Waals interactions . Its electronic structure has been extensively studied using density functional theory (DFT), revealing sensitivity to defects such as gallium or selenium vacancies. These vacancies significantly alter the band structure, impacting its optoelectronic properties . GaSe is notable for its anisotropic electrical conductivity and direct bandgap (~2.0 eV), making it suitable for applications in photovoltaics, nonlinear optics, and radiation detectors .

Properties

CAS No.

12160-72-4

Molecular Formula

Ga2H4Se

Molecular Weight

222.45 g/mol

InChI

InChI=1S/2Ga.Se.4H

InChI Key

FCEFGCUNHCQJFK-UHFFFAOYSA-N

SMILES

[GaH2].[GaH2].[Se]

Canonical SMILES

[GaH2].[GaH2].[Se]

Synonyms

Digalllium monoselenide

Origin of Product

United States

Chemical Reactions Analysis

Reactivity with Water and Acids

Gallium selenides hydrolyze in aqueous environments, releasing toxic hydrogen selenide (H₂Se):

  • Ga₂Se₃ in Water:

    Ga Se +6H O2Ga OH +3H Se \text{Ga Se }+6\text{H O}\rightarrow 2\text{Ga OH }+3\text{H Se }

    This reaction occurs rapidly in moist air, posing significant safety risks due to H₂Se toxicity .

  • Reaction with Acids:
    Ga₂Se₃ reacts with strong acids (e.g., HCl, HNO₃) to produce H₂Se gas and gallium ions:

    Ga Se +6HCl2Ga +3H Se +6Cl \text{Ga Se }+6\text{HCl}\rightarrow 2\text{Ga }+3\text{H Se }+6\text{Cl }

Thermal Stability and Decomposition

Gallium selenides exhibit distinct thermal behaviors:

  • GaSe:

    • Sublimes at ~900°C without decomposition .

    • Decomposes above 1,020°C into Ga and Se vapors .

  • Ga₂Se₃:

    • Stable up to 1,020°C but forms non-stoichiometric phases (e.g., Ga₄Seₓ) at higher temperatures .

CompoundMelting PointDecomposition ProductsReference
GaSe>1,020°CGa, Se
Ga₂Se₃>1,020°CGa₄Seₓ (4.8 < x < 5.2)

Reactions with Alkalis and Chalcogens

  • Alkali Treatment:
    Ga₂Se₃ dissolves in potassium sulfide (K₂S) solutions, forming complex anions:

    Ga Se +3K S2K GaSe \text{Ga Se }+3\text{K S}\rightarrow 2\text{K GaSe }
  • Chalcogen Exchange:
    Ga₂Se₃ reacts with sulfur or tellurium to form ternary chalcogenides (e.g., CdGa₂S₄) :

    Ga Se +CdSCdGa S +Se\text{Ga Se }+\text{CdS}\rightarrow \text{CdGa S }+\text{Se}

Comparison with Similar Compounds

Table 1: Comparative Properties of GaSe and Related Compounds

Property Gallium Monoselenide (GaSe) Digallium Triselenide (Ga₂Se₃) Tin Monoselenide (SnSe)
Crystal Structure Hexagonal (ε-phase) Cubic (defective sphalerite) Orthorhombic
Bandgap (eV) ~2.0 (direct) ~1.8–2.2 (indirect) ~1.3 (direct)
Semiconductor Type p-type p-type p-type
Key Defects Ga/Se vacancies Selenium vacancies Stoichiometric vacancies
Stability in Water Hydrolyzes slowly Hydrolyzes rapidly Stable

Key Observations:

  • GaSe vs. Ga₂Se₃ : While GaSe adopts a layered hexagonal structure, Ga₂Se₃ crystallizes in a cubic sphalerite-derived lattice with intrinsic selenium vacancies, leading to distinct electronic behaviors. Ga₂Se₃ exhibits a slightly lower indirect bandgap (~1.8–2.2 eV) compared to GaSe, limiting its efficiency in direct optoelectronic applications . Both compounds are p-type, but Ga₂Se₃’s defective structure enhances its reactivity with acids, releasing toxic H₂Se gas .
  • GaSe vs. SnSe: SnSe shares a p-type character with GaSe but adopts an orthorhombic structure. Its smaller bandgap (~1.3 eV) and high thermoelectric efficiency make it ideal for low-cost solar cells and thermoelectric devices .

Challenges and Research Directions

  • GaSe : Defect engineering (e.g., controlled vacancy formation) is critical to optimize its electronic properties .
  • Ga₂Se₃ : Mitigating hydrolysis and H₂Se emission remains a safety concern .
  • SnSe : Enhancing doping efficiency to improve carrier mobility for high-performance devices .

Q & A

Basic Research Questions

Q. What are the established synthesis methods for digallium monoselenide, and how do experimental parameters influence crystal quality?

  • Methodological Answer : Synthesis typically involves solid-state reactions or mechanochemical approaches. For example, stoichiometric mixtures of Ga and Se precursors are heated under vacuum or inert gas (e.g., Ar) at 800–1000°C for 48–72 hours to ensure homogeneity . Mechanochemical synthesis (e.g., ball milling) can reduce particle size and enhance reactivity but may introduce defects requiring post-annealing . Characterization via XRD and TEM is critical to verify phase purity and crystallinity.

Q. How is the bandgap of digallium monoselenide determined experimentally, and what discrepancies exist in reported values?

  • Methodological Answer : Optical absorption spectroscopy (UV-Vis-NIR) is used to measure direct or indirect transitions. For analogous systems like SnSe, absorption coefficients exceeding 10⁴ cm⁻¹ near the band edge suggest direct allowed transitions, with bandgaps calculated via Tauc plots . Discrepancies (~0.1–0.3 eV) arise from sample purity, doping (e.g., Er-doped InSe ), or measurement conditions (temperature, electric field) .

Q. What standardized protocols exist for characterizing structural defects in digallium monoselenide crystals?

  • Methodological Answer : High-resolution TEM and Raman spectroscopy are employed to identify defects (e.g., vacancies, dislocations). For GaSe, high-temperature discharge experiments revealed defect-induced changes in photoconductivity and energy gap reduction, validated via PL spectroscopy and SEM . Quantitative analysis requires correlating defect density with electrical/optical properties.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported photoconductivity trends under varying electric fields?

  • Methodological Answer : In InSe, photoconductivity increased nonlinearly with electric field strength (up to 2.5·10³ V/cm) at low temperatures (77–200 K) due to carrier trapping/detrapping mechanisms . To resolve contradictions, replicate experiments under identical conditions (temperature, doping, field polarity) and use transient photocurrent measurements to distinguish bulk vs. surface contributions.

Q. What advanced techniques optimize the trade-off between crystallinity and defect engineering in doped digallium monoselenide?

  • Methodological Answer : Doping (e.g., Er in InSe ) alters carrier concentration but may induce strain. Pairing XRD with EXAFS (Extended X-ray Absorption Fine Structure) can quantify lattice distortion and dopant localization. For defect engineering, controlled quenching during synthesis or post-growth ion implantation (e.g., Ar⁺ irradiation) enables precise defect introduction while monitoring via PL lifetime analysis.

Q. How do interfacial properties between digallium monoselenide and metal contacts influence device performance in optoelectronics?

  • Methodological Answer : Schottky barrier formation at metal/semiconductor interfaces affects carrier injection. For SnSe, contact engineering using Ti/Au or graphene layers reduced interface recombination, validated by I-V profiling and Kelvin probe force microscopy . Ultrahigh-vacuum deposition and in-situ XPS are recommended to minimize oxide formation.

Data Contradiction Analysis

Q. Why do theoretical calculations and experimental bandgap values for digallium monoselenide often disagree?

  • Methodological Answer : Discrepancies arise from approximations in DFT (e.g., exchange-correlation functionals) and experimental factors (surface oxidation, strain). For SnSe, GW corrections improved alignment with experimental values (~1.1 eV vs. 0.9 eV in DFT) . Researchers should cross-validate using hybrid functionals (HSE06) and temperature-dependent PL to account for excitonic effects.

Q. What strategies mitigate inconsistencies in carrier mobility measurements across different studies?

  • Methodological Answer : Hall effect measurements are sensitive to sample geometry and contact placement. For GaSe, van der Pauw configurations with symmetrical contacts reduced errors . Temperature-dependent mobility studies (77–300 K) can distinguish intrinsic phonon scattering from extrinsic defect-limited transport.

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